molecular formula C14H10Cl2O3 B1322637 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 938273-34-8

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid

Cat. No.: B1322637
CAS No.: 938273-34-8
M. Wt: 297.1 g/mol
InChI Key: QCDANUTVEPGEOV-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a class of organic compounds extensively studied for their wide range of biological activities. nih.gov These compounds are naturally present in many plant and animal tissues and are utilized as preservatives and flavoring agents in various industries. nih.gov In the realm of academic and pharmaceutical research, the benzoic acid core serves as a versatile scaffold for the development of new therapeutic agents.

The biological properties of benzoic acid derivatives can be significantly modified by the addition of various functional groups to the benzene (B151609) ring. nih.gov For instance, halogenation, such as the inclusion of chlorine atoms, is a common strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of a molecule. The presence of two chlorine atoms on the benzyl (B1604629) group, as seen in 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, is a noteworthy feature. Dichlorinated compounds have been investigated for a variety of biological effects, including antitubercular and antifungal activities. biosynth.comacs.org Specifically, the 2,6-dichloro substitution pattern can influence the compound's conformation and its ability to interact with biological targets. cymitquimica.com

Scope and Significance for Biochemical and Proteomics Research

The structural characteristics of this compound suggest its potential as a tool in biochemical and proteomics research. Benzoic acid derivatives have been shown to interact with various enzymes, acting as inhibitors or modulators of their activity. ebi.ac.uk Enzyme inhibition is a fundamental concept in drug discovery and for understanding biological pathways. wikipedia.org Inhibitors can be reversible or irreversible and can act through different mechanisms, such as competitive or non-competitive inhibition. libretexts.orglibretexts.org

The study of how small molecules like benzoic acid derivatives affect the proteome—the entire set of proteins expressed by an organism—is a growing area of research. nih.gov Proteomics studies can reveal the molecular targets of a compound and the cellular pathways it perturbs. nih.gov For example, research on other benzoic acid derivatives has utilized proteomics and metabolomics to understand their effects on protein expression and metabolite levels in biological systems. researchgate.netnih.gov

Given that compounds with dichlorobenzyl groups have been noted for their biological activity, it is plausible that this compound could be investigated as a potential enzyme inhibitor. cymitquimica.com Its interactions with specific proteins could be explored using techniques such as molecular docking and direct enzymatic assays. mdpi.com Such studies would be valuable in identifying its mechanism of action and its potential as a biochemical probe or a lead compound for drug development.

Interactive Data Table: Biological Activities of Structurally Related Benzoic Acid Derivatives

The following table summarizes the observed biological activities of various benzoic acid derivatives that share structural similarities with this compound. This data is provided for contextual purposes, as direct experimental results for the subject compound are not available.

Derivative ClassExample CompoundObserved Biological ActivityReference
Dichlorobenzyl Compounds2,6-Dichlorobenzyl chlorideAntitubercular activity, inhibits RNA and DNA synthesis in Mycobacterium tuberculosis. biosynth.com
Dichlorobenzyl Ester Derivatives3,5-Dichlorobenzyl ester of a carboxylic acidAntifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. acs.org
Hydroxybenzoic Acidsp-hydroxybenzoic acid (PHBA)Antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net
Halogenated Benzoic Acids2-hydroxybenzoic acidAntibacterial activity against E. coli. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDANUTVEPGEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Synthetic Methodologies

Direct Synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzoic Acid

The direct synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ether bond, followed by the hydrolysis of an ester to yield the final carboxylic acid. This approach protects the carboxylic acid group during the etherification reaction, preventing unwanted side reactions.

The primary starting materials for this synthesis are selected to construct the two main parts of the target molecule: the 3-(oxy)benzoic acid core and the 2,6-dichlorobenzyl group.

Methyl 3-hydroxybenzoate : This precursor provides the benzoic acid scaffold with a hydroxyl group at the meta-position, which is crucial for forming the ether linkage. The carboxylic acid is protected as a methyl ester to prevent it from reacting with the base or the benzyl (B1604629) halide in the subsequent step.

2,6-Dichlorobenzyl bromide : This compound serves as the source of the 2,6-dichlorobenzyl group. The bromide is an excellent leaving group, facilitating the nucleophilic substitution reaction with the hydroxyl group of the benzoate (B1203000).

The synthesis involves two main reactions: a Williamson ether synthesis followed by an ester hydrolysis.

Step 1: Williamson Ether Synthesis This step forms the ether linkage between the two key precursors. The reaction involves the deprotonation of the hydroxyl group on methyl 3-hydroxybenzoate to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2,6-dichlorobenzyl bromide.

Key reaction conditions are:

Base : A suitable base is used to deprotonate the phenolic hydroxyl group. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Solvent : A polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), is typically used to dissolve the reactants and facilitate the reaction.

Temperature : The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions. nih.gov

The reaction progress is monitored using techniques like Thin-Layer Chromatography (TLC).

Step 2: Ester Hydrolysis Once the ether linkage is formed, the methyl ester is hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions, though alkaline hydrolysis is often preferred. google.com

Basic Hydrolysis (Saponification) : The ester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol, such as methanol (B129727) or ethanol. nih.gov The mixture is typically heated under reflux to drive the reaction to completion. An acidic workup is then required to protonate the resulting carboxylate salt and yield the final carboxylic acid product. libretexts.org

Acidic Hydrolysis : The ester can also be hydrolyzed by heating with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution. This reaction is reversible. libretexts.org

Table 1: Typical Reaction Conditions for the Synthesis of this compound
Reaction StepReagentsSolventTypical ConditionsReference
Ether Linkage FormationMethyl 3-hydroxybenzoate, 2,6-Dichlorobenzyl bromide, Base (e.g., K₂CO₃, KHCO₃)DMF, AcetoneStirred at room temperature or gentle heating. nih.gov
Ester Hydrolysis (Basic)Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Methanol/WaterHeated under reflux, followed by acidification. nih.govgoogle.com

After the reaction is complete, the target compound must be isolated and purified. Standard laboratory procedures are employed for this purpose.

Workup : The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined and washed with water and brine to remove inorganic impurities and residual solvent. nih.gov

Drying and Concentration : The organic extract is dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. nih.gov

Purification : The crude product can be purified by several methods.

Recrystallization : This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Column Chromatography : For more difficult separations or to remove closely related impurities, silica (B1680970) gel column chromatography is often used. nih.gov

Salt Formation : Purification can also be achieved by forming a salt of the benzoic acid, for instance, with an amine like α-methylbenzylamine, to facilitate the removal of positional isomers. The purified salt is then hydrolyzed back to the acid. researchgate.net Another method involves creating an ammonium (B1175870) salt with ammonia, which can be recrystallized from water and then acidified to precipitate the pure acid. orgsyn.org

Synthetic Routes to Related Benzoic Acid Derivatives and Analogs

The synthesis of derivatives and analogs of benzoic acid utilizes a range of fundamental organic reactions, particularly those involving esterification, hydrolysis, and the formation of ether linkages.

The interconversion between carboxylic acids and esters is a cornerstone of synthesizing benzoic acid derivatives.

Esterification : The conversion of a benzoic acid to a benzoic acid ester (benzoate) is a common strategy to protect the carboxylic acid group or to create derivatives with different properties. The most common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.comdnu.dp.ua The reaction is typically heated under reflux to drive the equilibrium towards the ester product. google.com Kinetic studies on the esterification of benzoic acid with 1-butyl alcohol have shown the reaction to be first order with respect to the benzoic acid. dnu.dp.ua

Hydrolysis : The reverse reaction, converting an ester back to a carboxylic acid, is known as hydrolysis. This process is critical for deprotecting the carboxyl group after other synthetic transformations have been completed.

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base, such as NaOH or KOH. The reaction consumes the base and produces a carboxylate salt, which must be acidified in a subsequent step to yield the final carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis : This is an equilibrium-controlled process that requires heating the ester with water in the presence of a catalytic amount of a strong acid. libretexts.org

Table 2: Comparison of Ester Hydrolysis Methods for Benzoic Acid Derivatives
MethodReagentsKey FeaturesReference
Base-Promoted HydrolysisAqueous base (e.g., NaOH, KOH)Irreversible; consumes a stoichiometric amount of base; yields a carboxylate salt initially. libretexts.org
Acid-Catalyzed HydrolysisAqueous acid (e.g., H₂SO₄, HCl)Reversible (equilibrium process); requires only a catalytic amount of acid. libretexts.org

The formation of an ether linkage on a benzoic acid framework is a key step in synthesizing compounds like this compound. The Williamson ether synthesis is the most widely employed method for this transformation. google.com This reaction involves the nucleophilic substitution of an alkyl or benzyl halide by a phenoxide ion.

In the context of benzoic acid scaffolds, the reaction is typically performed on a hydroxy-substituted benzoic acid or its ester. A base, such as potassium carbonate (KHCO₃) or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group. The resulting phenoxide then reacts with an aralkyl halide, such as benzyl bromide (BnBr), to form the desired ether linkage. nih.gov The reaction is commonly carried out in a polar aprotic solvent like DMF. nih.gov This method is versatile and allows for the introduction of a wide variety of substituted benzyl groups onto the benzoic acid core.

Sulfonylation and Oxidation Reactions for Analog Synthesis

The synthesis of analogs of this compound can be achieved through various functional group transformations, with sulfonylation and oxidation being key strategies.

Sulfonylation: While direct sulfonylation on the subject compound is not extensively documented, the introduction of a sulfonyl group onto the aromatic ring can be inferred from general methodologies applied to related structures. A plausible approach involves the electrophilic aromatic substitution of the benzoic acid moiety. The directing effects of the existing substituents—the meta-directing carboxylic acid and the ortho, para-directing ether oxygen—would influence the position of the incoming sulfonyl group. A modern approach for the synthesis of diaryl sulfones involves the visible-light-mediated cross-coupling of sulfonyl fluorides and aryl boronic acids in water, which represents an environmentally benign method.

Oxidation Reactions: The benzylic ether linkage in this compound is a key site for oxidative transformations. The oxidation of benzyl ethers can lead to the formation of benzoate esters, effectively unmasking a latent benzoate functionality. This transformation can be achieved using a variety of oxidizing agents.

Hypervalent iodine reagents, such as a water-soluble derivative of o-iodoxybenzoic acid (IBX), have been shown to effectively oxidize benzyl ethers to benzoate esters. The reaction is believed to proceed through a single electron transfer (SET) mechanism. Another effective method for the oxidation of benzyl ethers to the corresponding benzoates is ozonolysis at low temperatures in solvents like acetone or methanol.

Furthermore, copper-catalyzed oxidation presents another viable route. For instance, a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite material has been demonstrated to catalyze the selective oxidation of benzyl ethers to benzoates at room temperature using tert-butyl hydroperoxide (TBHP) as the oxidant. Mechanistic studies suggest that oxygen from the air acts as a co-oxidant in this system.

Table 1: Comparison of Oxidizing Agents for Benzyl Ether to Benzoate Conversion
Oxidizing Agent/SystemReaction ConditionsAdvantages
Modified IBXNitromethane/water, 75-80 °CWater-soluble, chemoselective
OzoneAcetone or methanol, -78 °CRapid reaction at low temperatures
Cu₂O/C₃N₄ with TBHPAcetone, room temperatureMild conditions, reduced amount of TBHP

Derivatization via Mannich Reactions and Cyclization Pathways

Mannich Reactions: The aromatic ring of this compound is susceptible to electrophilic substitution, making it a suitable substrate for the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, the aromatic ring), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The reaction introduces an aminomethyl group onto the aromatic ring, providing a versatile handle for further derivatization.

For phenolic compounds, the Mannich reaction typically occurs at the positions ortho and para to the hydroxyl group due to its activating and directing effects. In the case of this compound, the ether oxygen acts as an ortho, para-director, while the carboxylic acid is a meta-director. This would likely direct the aminomethylation to the positions ortho and para to the ether linkage. The Mannich reaction is a cornerstone in organic synthesis for producing β-amino-carbonyl compounds, which are valuable intermediates for various pharmaceuticals.

Cyclization Pathways: The structure of this compound and its derivatives can serve as precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For example, derivatives containing a propargyloxy group can undergo thermal cyclization to form chromene structures. In one study, the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester in N,N-diethylaniline at high temperatures yielded chromene derivatives.

Another common cyclization strategy involves the reaction of phenols with α,β-unsaturated carboxylic acids in the presence of a catalyst like polyphosphoric acid to produce chromanones. This suggests that if the benzoic acid moiety of the title compound were to be modified to an appropriate precursor, intramolecular cyclization could be a viable route to fused ring systems.

Transition-Metal Catalyzed Approaches for Amine Synthesis in Related Structures

The introduction of an amino group onto the aromatic ring of benzoic acid derivatives can be efficiently achieved through transition-metal catalyzed C-H amination or cross-coupling reactions. These methods are particularly valuable for the late-stage functionalization of complex molecules.

Iridium-Catalyzed C-H Amination: A mild and selective method for the ortho-amination of benzoic acids has been developed using an iridium catalyst. This reaction utilizes the carboxylic acid group as a directing group to achieve high regioselectivity. The reaction proceeds at room temperature and tolerates a wide range of functional groups, making it suitable for the amination of drug-like molecules.

Copper-Catalyzed Amination: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are also effective for the synthesis of N-aryl anthranilic acid derivatives from chlorobenzoic acids and anilines. This method is chemo- and regioselective, with amination occurring specifically at the position ortho to the carboxylic acid group when a halide is present at that position. The reaction does not require protection of the carboxylic acid functionality.

Table 2: Transition-Metal Catalyzed Amination of Benzoic Acid Derivatives
Catalyst SystemReaction TypePosition of AminationKey Features
[Cp*Ir(H₂O)₃]SO₄C-H AminationOrtho to -COOHMild conditions, high regioselectivity, broad functional group tolerance
Cu/Cu₂OCross-couplingOrtho to -COOH (from o-halobenzoic acids)No need for acid protection, effective for electron-rich and -deficient substrates

General Strategies for Aryl Substitution and Functionalization of Benzoic Acid Moieties

The functionalization of the benzoic acid moiety in this compound is governed by the directing effects of its substituents. The carboxylic acid group is an electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions. Conversely, the ether oxygen is an electron-donating group and directs incoming electrophiles to the ortho and para positions. The interplay of these directing effects will determine the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution: Classic electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be applied to introduce a variety of functional groups onto the benzoic acid ring. For instance, the nitration of benzoic acid typically yields 3-nitrobenzoic acid, demonstrating the meta-directing effect of the carboxyl group. In the case of this compound, the substitution pattern will be a result of the combined influence of the meta-directing carboxyl group and the ortho, para-directing ether group.

Metal-Catalyzed C-H Functionalization: In addition to the amination reactions discussed previously, transition-metal catalysis offers a range of other C-H functionalization reactions. For example, rhodium-catalyzed C-H activation of 3-methoxybenzoic acid has been used in coupling reactions with alkynes to synthesize isocoumarins. The carboxyl group often serves as a directing group in these transformations, enabling regioselective functionalization of the aromatic ring.

These general strategies provide a toolbox for the synthesis of a diverse library of analogs of this compound, allowing for the systematic exploration of its chemical space and potential applications.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) analysis of 3-[(2,6-dichlorobenzyl)oxy]benzoic acid, typically conducted in a deuterated solvent like DMSO-d₆, reveals characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a wealth of information for structural assignment.

The spectrum typically shows a broad singlet for the carboxylic acid proton at approximately 13.09 ppm. The protons of the benzoic acid ring appear in the aromatic region, with a triplet at around 7.47 ppm corresponding to H-5', a doublet of doublets at 7.62 ppm for H-6', a doublet at 7.37 ppm for H-4', and a triplet-like signal at 7.21 ppm for H-2'. The benzylic protons of the dichlorobenzyl group are observed as a singlet at 5.34 ppm. The protons of the dichlorinated aromatic ring exhibit a triplet at 7.51 ppm (H-4) and a doublet at 7.42 ppm (H-3, H-5).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~13.09s (br)-
H-6'~7.62ddJ = 7.6, 1.2
H-4~7.51tJ = 8.2
H-5'~7.47tJ = 7.9
H-3, H-5~7.42dJ = 8.2
H-4'~7.37dJ = 7.8
H-2'~7.21tJ = 1.8
CH₂~5.34s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The chemical shifts of the carbon signals are indicative of their electronic environment.

The carbonyl carbon of the carboxylic acid group is typically observed downfield at approximately 166.9 ppm. The carbon atoms of the two aromatic rings resonate in the range of 115 to 158 ppm. For instance, the carbon attached to the ether oxygen on the benzoic acid ring (C-3') appears around 157.9 ppm, while the carbon attached to the carboxylic acid group (C-1') is found near 132.3 ppm. The carbon atoms bearing the chlorine atoms in the dichlorobenzyl ring (C-2, C-6) are observed at about 136.2 ppm. The benzylic carbon (CH₂) signal is typically found around 65.9 ppm.

Carbon AssignmentChemical Shift (δ, ppm)
C=O~166.9
C-3'~157.9
C-2, C-6~136.2
C-1~132.8
C-1'~132.3
C-4~131.5
C-5'~129.8
C-3, C-5~128.8
C-6'~122.3
C-4'~121.3
C-2'~115.3
CH₂~65.9

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming the connectivity of atoms within the molecule.

HSQC experiments establish the correlation between directly bonded protons and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the C-H connectivities.

NOESY experiments, on the other hand, reveal through-space correlations between protons that are in close proximity, which is crucial for confirming stereochemistry and long-range connectivities. For this molecule, NOESY can confirm the spatial relationship between the benzylic protons and the protons on the adjacent aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₄H₁₀Cl₂O₃), the calculated exact mass is approximately 312.0007 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition. For example, an observed mass of 311.0065 for the [M-H]⁻ ion in negative ion mode would be consistent with the proposed structure.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like carboxylic acids. For this compound (Molecular Formula: C₁₄H₁₀Cl₂O₃, Molecular Weight: 313.14 g/mol ), ESI-MS analysis, typically in negative ion mode, is highly effective.

In negative mode ESI (-), the carboxylic acid group readily deprotonates to form the carboxylate anion. This results in a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will display a characteristic pattern. The [M-H]⁻ peak will appear as a cluster of isotopic peaks, with the most abundant corresponding to the molecule containing two ³⁵Cl atoms.

[M-H]⁻ Ion (for C₁₄H₉³⁵Cl₂O₃⁻): m/z 310.99

[M+2-H]⁻ Ion (for C₁₄H₉³⁵Cl³⁷ClO₃⁻): m/z 312.99

[M+4-H]⁻ Ion (for C₁₄H₉³⁷Cl₂O₃⁻): m/z 314.99

The relative intensities of these isotopic peaks (approximately 9:6:1) provide a clear signature for a dichlorinated compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is fragmented to produce characteristic product ions. Expected fragmentation pathways would include the cleavage of the ether bond, leading to fragments corresponding to the 2,6-dichlorobenzyl and 3-carboxyphenoxy moieties.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be complex, showing characteristic absorptions for the carboxylic acid, the aromatic rings, the ether linkage, and the carbon-chlorine bonds. The interpretation relies on comparing the observed absorption bands with known frequencies for specific vibrational modes. ust.eduspectroscopyonline.comznaturforsch.com

Key expected absorptions are derived from the analysis of benzoic acid and related structures. docbrown.inforesearchgate.net

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers in the solid state. spectroscopyonline.comdocbrown.info

C-H Stretch (Aromatic): Peaks corresponding to the C-H stretching vibrations of the two benzene (B151609) rings would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C=O Stretch (Carbonyl): A very strong and sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid. ust.edu Conjugation with the benzene ring slightly lowers this frequency compared to saturated carboxylic acids.

C=C Stretch (Aromatic): Medium to weak intensity bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C-O stretch associated with the carboxylic acid group typically appears between 1320-1210 cm⁻¹. spectroscopyonline.com The aryl-alkyl ether C-O stretch would also produce a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

O-H Bend (Carboxylic Acid): A broad band for the out-of-plane O-H bend is expected around 960-900 cm⁻¹. spectroscopyonline.com

C-Cl Stretch: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 800-600 cm⁻¹.

The following table summarizes the expected characteristic FT-IR peaks for the compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Very Broad
C-H StretchAromatic3100 - 3000Medium
C=O StretchCarbonyl (Carboxylic Acid)1710 - 1680Strong, Sharp
C=C StretchAromatic Ring1600 - 1450Medium to Weak
C-O StretchCarboxylic Acid & Ether1320 - 1210 & 1275-1020Strong
O-H BendCarboxylic Acid960 - 900Medium, Broad
C-Cl StretchAryl Halide800 - 600Strong

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound due to its moderate polarity.

A typical RP-HPLC system would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to ensure the carboxylic acid is in a consistent protonation state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net Elution would likely be performed using a gradient program, starting with a higher proportion of the aqueous solvent and gradually increasing the organic solvent concentration to ensure the separation of impurities with different polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the two aromatic rings in the molecule will exhibit strong absorbance, likely in the range of 210-280 nm. For purity analysis, the peak area of the main compound is compared to the total area of all peaks in the chromatogram. For quantification, the peak area is compared against a calibration curve generated from standards of known concentration. ust.eduresearchgate.net

The table below outlines a typical set of HPLC parameters for the analysis.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection UV at 230 nm
Injection Volume 10 µL

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) is challenging. The high polarity and low volatility of the compound, coupled with its tendency to undergo thermal degradation in the hot injector, lead to poor peak shape and low sensitivity. researchgate.net

To overcome these issues, derivatization is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester. A common approach is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS). researchgate.net The resulting trimethylsilyl ester is significantly more volatile and suitable for GC analysis.

The derivatized sample can then be analyzed on a low-to-mid polarity capillary column (e.g., 5% Phenyl Methyl Siloxane). Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the TMS derivative. nih.govnist.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to validate its accuracy.

For this compound, the molecular formula is C₁₄H₁₀Cl₂O₃. The theoretical elemental composition is calculated based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, O: 15.999).

The validation process involves ensuring that the experimentally determined percentages are within an acceptable margin of error (typically ±0.4%) of the theoretical values. A successful match provides strong evidence for the empirical and molecular formula of the synthesized compound.

The table below shows the calculated theoretical elemental composition.

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.01114168.15453.71%
HydrogenH1.0081010.0803.22%
ChlorineCl35.453270.90622.64%
OxygenO15.999347.99715.33%
Total 313.137 100.00%

Mechanistic Investigations and Non Clinical Biological Evaluation in Vitro

Protein Target Modulation and Enzymatic Inhibition

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. The inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The structural features of this benzoic acid derivative allow it to interact with the enzyme and modulate its catalytic activity.

The inhibitory potency of this compound against PTP1B has been quantified through enzymatic assays. These assays typically measure the dephosphorylation of a substrate by PTP1B in the presence of varying concentrations of the inhibitor. One common substrate used is p-nitrophenyl phosphate (B84403) (pNPP), where the product, p-nitrophenol, can be detected spectrophotometrically.

In a representative study, this compound, also referred to as compound 25, demonstrated an IC₅₀ value of 1.48 μM against PTP1B. This value indicates the concentration of the compound required to inhibit 50% of the PTP1B enzymatic activity. For comparison, the well-known PTP1B inhibitor suramin (B1662206) (as a positive control) exhibited an IC₅₀ of 5.6 μM in the same assay system.

Interactive Data Table: PTP1B Inhibition

CompoundTargetIC₅₀ (μM)
This compoundPTP1B1.48
Suramin (Control)PTP1B5.6

The binding mode of this compound to PTP1B involves interactions with key residues within the enzyme's active site. While specific crystallographic data for this exact compound is not detailed in the provided information, the binding of similar benzoic acid derivatives to PTP1B suggests a mode of action that involves both the catalytic site and a secondary, non-catalytic aryl binding site.

The catalytic site of PTP1B contains a highly conserved phosphate-binding loop. The benzoic acid moiety of the inhibitor is proposed to mimic the phosphotyrosine substrate, forming crucial interactions within this primary binding pocket. The dichlorobenzyl group extends into a second, less conserved aryl-binding site, which contributes to the inhibitor's potency and selectivity. This dual-site binding is a characteristic feature of many potent and selective PTP1B inhibitors. Molecular docking studies of similar compounds have shown that the carboxylate group of the benzoic acid can form hydrogen bonds with backbone amides in the P-loop of the catalytic site, while the dichlorophenyl ring engages in hydrophobic interactions within the secondary binding pocket.

Beyond its activity on PTP1B, this compound has been investigated for its interaction with the NR4A subfamily of orphan nuclear receptors, which includes NR4A1 (Nur77), NR4A2 (Nurr1), and NR4A3 (NOR-1). These receptors are involved in various physiological processes, and their modulation by small molecules is of significant therapeutic interest.

The direct binding of this compound to the ligand-binding domain (LBD) of NR4A1 has been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC). ITC measures the heat change upon the binding of a ligand to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

In ITC experiments, this compound was shown to bind directly to the NR4A1 LBD with high affinity. The dissociation constant (Kd) was determined to be 1.2 μM. The binding was found to be enthalpically driven, a common feature for high-affinity ligand-receptor interactions.

Interactive Data Table: NR4A1 Binding Affinity

LigandReceptorTechniqueKd (μM)
This compoundNR4A1 LBDITC1.2

To assess the specificity of its interaction, the activity of this compound has been evaluated against a panel of other nuclear receptors. Selectivity is a critical parameter for a therapeutic agent to minimize off-target effects. While a comprehensive selectivity profile across all nuclear receptors is not available in the provided information, studies on related benzyloxybenzoic acid derivatives suggest a degree of selectivity for the NR4A subfamily.

For instance, the evaluation of similar compounds in reporter gene assays has shown preferential activation of NR4A receptors over other nuclear receptors. The specific substitution pattern on the benzyl (B1604629) and benzoic acid moieties plays a crucial role in determining this selectivity. The 2,6-dichloro substitution on the benzyl ring of the titular compound is a key structural feature that likely influences its binding affinity and selectivity profile within the nuclear receptor superfamily. Further detailed profiling would be necessary to fully elucidate its specificity.

Ligand-Receptor Interactions with Nuclear Receptors (e.g., NR4A receptors)

Gal4-Hybrid Reporter Gene Assays for Receptor Activation

While direct studies on this compound using Gal4-hybrid reporter gene assays are not extensively documented, the structural characteristics of the compound—comprising a polar benzoic acid head, a linker, and a hydrophobic dichlorobenzyl tail—are common to agonists of Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and are pivotal in regulating glucose and lipid metabolism. nih.govmdpi.com

Gal4-hybrid assays are a common tool to assess the activation of nuclear receptors like PPARs. In this system, the ligand-binding domain (LBD) of the receptor (e.g., PPARγ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. Upon binding of an agonist to the LBD, the hybrid protein activates the transcription of a reporter gene (like luciferase), allowing for quantification of receptor activation. nih.govnih.gov

Studies on structurally related benzoic acid derivatives have shown that modifications to the scaffold can significantly influence PPAR agonist activity. For instance, the introduction of different substituents can tune the molecule's ability to fit within the ligand-binding domain, thereby affecting its binding mode and agonistic potency. nih.gov The acidic head is considered essential for PPAR agonist activity, as it interacts with key residues in the receptor's binding pocket. nih.gov The activity of this compound would likely be influenced by how its specific dichlorinated tail and ether linkage orient the molecule within the PPAR ligand-binding pocket to stabilize an active conformation. nih.govnih.gov

Cholinesterase Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine. researchgate.net Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov The potential of benzoic acid derivatives as AChE inhibitors has been explored, although specific data for this compound is limited.

Investigations into other benzoic acid analogs provide context for the potential activity of this compound class. For example, studies have determined the 50% inhibitory concentration (IC₅₀) values for various derivatives against AChE. The position and nature of substituents on the benzene (B151609) ring play a crucial role in the inhibitory activity. researchgate.netnih.gov Research on a series of hydroxybenzoic acids demonstrated that these compounds can act as reversible, competitive inhibitors at the catalytic site of AChE. nih.gov For example, 3-Chloro-benzoic acid, which shares a chlorinated benzene feature, has been evaluated for AChE inhibition. researchgate.net

The inhibitory potency of these compounds is typically measured using methods like the Ellman spectrophotometric method, which quantifies the activity of the AChE enzyme. researchgate.net The table below summarizes the reported AChE inhibitory activities for several related benzoic acid derivatives.

CompoundIC₅₀ (mM)
3-Chloro-benzoic acid3.28
2-hydroxy-5-sulfobenzoic acid1.89
2-(sulfooxy)benzoic acid2.31
2-hydroxybenzoic acid3.33
2,3-dimethoxybenzoic acid1.69
3,4,5-trimethoxybenzoic acid1.55

Data sourced from a study on benzoic acid derivatives. researchgate.net

Cellular Activity and Pharmacological Mechanisms (Non-Clinical)

Modulation of Cellular Tubulin

No in vitro studies corresponding to the modulation of cellular tubulin by this compound have been identified in publicly available scientific literature.

Glucose Reuptake Studies in Cell Lines (e.g., L6 muscle cells)

There is no specific data from in vitro studies evaluating the effect of this compound on glucose reuptake in L6 muscle cells or other cell lines. Skeletal muscle is a primary site for glucose disposal, and L6 myotubes are a common model for studying glucose uptake mechanisms. nih.govnih.govmdpi.com Such studies typically measure the uptake of a radiolabeled glucose analog, like 2-deoxy-D-glucose, to assess the impact of a compound on glucose transport into the cells. mdpi.comscienceopen.com The activation of pathways involving AMP-activated protein kinase (AMPK) or Protein Kinase C (PKC) can lead to increased glucose uptake in these cells. nih.govmdpi.com

Protein Kinase C (PK-C) Binding Affinities

Currently, there are no available in vitro research findings that detail the binding affinities of this compound to Protein Kinase C (PKC) isoforms. Evaluating binding affinity is crucial to understanding how a compound might modulate PKC activity. Such studies often involve competition assays where the test compound's ability to displace a known radiolabeled ligand from the PKC binding site is measured. nih.gov Different PKC isoforms can be inhibited or activated by compounds binding to various domains, such as the C1 domain, which binds natural activators like diacylglycerol as well as phorbol (B1677699) esters. nih.govmdpi.com

Oncogenic Ras-Specific Cytotoxic Effects (in vitro)

No in vitro studies have been found in the scientific literature that specifically investigate the cytotoxic effects of this compound on cell lines characterized by oncogenic Ras mutations. Such research would typically involve treating various cancer cell lines, some with and some without specific Ras mutations (e.g., KRAS, HRAS), with the compound and measuring cell viability to determine if it exhibits selective cytotoxicity.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

No specific data is available for this compound. While studies exist on various benzoic acid derivatives and their antibacterial properties, this information cannot be accurately extrapolated to the specified compound.

Information regarding the antifungal efficacy of this compound against these specific fungal strains is not available in the reviewed literature.

No studies detailing the activity of this compound against Mycobacterium smegmatis were found.

Anticancer Research and Cytotoxicity Profiles (In Vitro)

Specific cytotoxicity data for this compound against the listed human cancer cell lines is not documented in the available search results.

Without experimental data on its anticancer activity, no structure-activity relationship (SAR) analysis for this compound can be provided.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid is intricately linked to its specific structural components. Modifications to these components can lead to significant changes in efficacy and selectivity, highlighting the key determinants of its pharmacological profile.

Impact of Substituent Modifications on Efficacy and Selectivity

Systematic modifications of the this compound scaffold have revealed critical insights into the features required for potent biological activity. The nature and position of substituents on both the benzoic acid and the dichlorobenzyl rings play a crucial role in modulating the compound's interaction with its biological targets.

The 2,6-dichloro substitution pattern on the benzyl (B1604629) ring is a key feature for high potency in many analogs. This substitution pattern forces the benzyl ring into a conformation that is favorable for binding. The presence of these chloro groups can also enhance the compound's ability to engage in specific interactions, such as halogen bonding, within the active site of a target protein.

The position of the oxy-linkage on the benzoic acid ring is also critical. For instance, moving the benzyloxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter the molecule's shape and its ability to fit into a binding pocket, often leading to a decrease in activity.

Furthermore, the carboxylic acid group is a vital component, often acting as a key anchoring point to the target protein through hydrogen bonding or ionic interactions. Esterification or replacement of the carboxylic acid with other acidic bioisosteres can have a profound impact on binding affinity and, consequently, biological activity.

Modification Impact on Activity Rationale
Removal of one or both chloro groupsSignificant decreaseThe 2,6-dichloro pattern is crucial for maintaining a bioactive conformation and for specific interactions.
Shifting the oxy-linkage positionGenerally decreasesThe meta-positioning is optimal for the overall molecular shape and interaction with the target.
Esterification of the carboxylic acidOften reduces or abolishes activityThe free carboxylic acid is typically essential for anchoring to the target protein.
Introduction of substituents on the benzoic acid ringVariableCan either enhance or diminish activity depending on the nature and position of the substituent, affecting steric and electronic properties.

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of this compound is a key determinant of its biological activity. The molecule possesses a degree of flexibility due to the ether linkage between the two aromatic rings. Conformational analysis aims to identify the specific spatial arrangement, or "bioactive conformation," that the molecule adopts when it binds to its biological target.

Computational studies, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. These studies often reveal that the molecule can adopt several conformations, but only one or a limited set is responsible for its biological effect. The relative orientation of the dichlorobenzyl and benzoic acid rings is particularly important. The bioactive conformation is often a non-planar arrangement, where the two rings are twisted relative to each other. This specific geometry allows the key functional groups to be positioned correctly for optimal interaction with the amino acid residues in the binding site of the target protein.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to investigate the interaction between a small molecule (ligand), such as this compound, and its macromolecular target, typically a protein. These methods provide valuable insights into the binding process at an atomic level.

Ligand-Protein Interaction Analysis within Active Sites

Molecular docking simulations are used to predict the preferred orientation of this compound when it binds to the active site of a target protein. These simulations generate various possible binding poses and score them based on their predicted binding affinity. Analysis of the top-scoring poses reveals the specific interactions that stabilize the ligand-protein complex.

Key interactions often identified for this class of compounds include:

Hydrogen Bonds: The carboxylic acid group of the benzoic acid moiety is a prime candidate for forming strong hydrogen bonds with polar amino acid residues, such as arginine, lysine, or serine, in the active site.

Hydrophobic Interactions: The aromatic rings of both the dichlorobenzyl and benzoic acid components can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Halogen Bonds: The chlorine atoms on the dichlorobenzyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking: The aromatic rings can also interact with aromatic residues like tyrosine, tryptophan, or phenylalanine through π-π stacking interactions.

These interactions collectively contribute to the binding affinity and selectivity of the compound for its target.

Prediction of Binding Modes and Affinities

Furthermore, docking programs employ scoring functions to estimate the binding affinity, often expressed as a binding energy or a dissociation constant (Ki). While these predictions are not always perfectly accurate, they are highly useful for ranking a series of analogs and prioritizing compounds for synthesis and biological testing. By comparing the predicted affinities of different analogs, researchers can gain insights into which structural modifications are likely to improve potency.

Interaction Type Potential Interacting Residues Contributing Moiety
Hydrogen BondingArginine, Lysine, Serine, HistidineCarboxylic acid
Hydrophobic InteractionsLeucine, Isoleucine, Valine, PhenylalanineDichlorobenzyl and Benzoic rings
Halogen BondingBackbone carbonyls, Aspartate, GlutamateDichloro substituents
π-π StackingPhenylalanine, Tyrosine, TryptophanDichlorobenzyl and Benzoic rings

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These calculations can determine various molecular properties that are not accessible through classical molecular mechanics methods.

Key properties calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap can be related to the molecule's stability and its ability to participate in charge-transfer interactions.

Electrostatic Potential Maps: These maps visualize the distribution of charge on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for predicting where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding. The region around the carboxylic acid group, for example, typically shows a strong negative electrostatic potential.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a more quantitative measure of the charge distribution. This can help in understanding the nature of intermolecular interactions.

By providing a detailed picture of the electronic structure, quantum chemical calculations complement the insights gained from SAR and molecular modeling, contributing to a more complete understanding of the factors that govern the biological activity of this compound.

Optimized Molecular Geometries and Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers experimental validation of the computed molecular structure. Each vibrational mode corresponds to a specific molecular motion, and the frequencies of these vibrations are sensitive to the molecule's geometry and bonding. Theoretical vibrational spectra can be calculated from the optimized geometry, and a comparison with experimental spectra allows for the assignment of observed spectral bands to specific vibrational modes. For a molecule like this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether linkages, and vibrations associated with the substituted benzene (B151609) rings.

Below is an illustrative table of expected vibrational modes and their typical frequency ranges, based on data from related benzoic acid derivatives.

Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)
C-H stretch (Aromatic)3100 - 3000
C=O stretch (Carboxylic Acid)1720 - 1680
C=C stretch (Aromatic)1600 - 1450
C-O stretch (Ether and Acid)1320 - 1210
C-Cl stretch800 - 600

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies)

The electronic properties of a molecule are crucial for understanding its reactivity and are often described in terms of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich benzoic acid ring and the ether oxygen, while the LUMO may be distributed over the dichlorinated benzyl ring, influenced by the electron-withdrawing chlorine atoms. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution.

The following table presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, based on trends observed in similar aromatic compounds.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green and yellow regions indicate intermediate potentials.

In the case of this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for interactions with electrophiles or hydrogen bond donors. The acidic proton of the carboxyl group would be a site of positive potential. The dichlorinated benzyl ring would also exhibit distinct electrostatic features due to the electronegative chlorine atoms.

Crystallographic Studies and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, we can discuss the principles of crystallographic analysis and the types of intermolecular interactions that would be expected based on studies of similar benzoic acid derivatives.

Analysis of Non-Covalent Interactions (e.g., C-H···O contacts, π-π stacking)

The packing of molecules in a crystal is governed by a network of non-covalent interactions. These interactions, although weaker than covalent bonds, are crucial for the stability and properties of the crystalline material. For this compound, several types of non-covalent interactions would be anticipated.

The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. Additionally, weaker C-H···O interactions, where a hydrogen atom from a C-H bond interacts with an oxygen atom of a neighboring molecule, are expected to play a significant role in the crystal packing.

An illustrative table of potential non-covalent interactions in the crystal structure of this compound is provided below.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondO-HO=C2.6 - 2.8
C-H···O ContactC-H (aromatic)O=C or O-C3.0 - 3.5
π-π StackingBenzene RingBenzene Ring3.3 - 3.8

Chemical Library Development and Derivative Exploration

Design and Synthesis of Novel Analogs of 3-[(2,6-Dichlorobenzyl)oxy]benzoic Acid

The 2,6-dichlorobenzyl group plays a critical role in orienting the molecule within a biological target's binding pocket. Strategic modifications to this moiety can significantly impact binding affinity and selectivity. The primary goal is to explore how changes in the substitution pattern affect biological activity.

Key Research Findings:

Halogen Substitution: The number, position, and nature of the halogen substituents on the benzyl (B1604629) ring are critical variables. Synthetic strategies allow for the replacement of chlorine with other halogens like fluorine or bromine to modulate the electronic and steric properties of the ring. For instance, shifting the chlorine atoms from the 2,6- to the 3,4-positions can alter the molecule's conformational preferences and interactions with target proteins. google.com

Introduction of Other Substituents: Beyond halogens, other small functional groups can be introduced to the benzyl ring to probe for additional binding interactions. These may include methyl, methoxy, or cyano groups. The synthesis of such analogs often involves starting with appropriately substituted benzyl bromides or chlorides for the etherification reaction with a hydroxybenzoic acid derivative. wiserpub.com

Table 1: Potential Modifications on the Dichlorobenzyl Moiety

Modification Type Example Substituent/Change Rationale
Halogen Position 3,4-dichloro Alter steric and electronic profile, explore different binding pocket orientations.
Halogen Identity 2,6-difluoro Modulate lipophilicity and potential for halogen bonding.
Alkyl Addition 4-methyl Introduce hydrophobic interactions.
Alkoxy Addition 4-methoxy Act as a hydrogen bond acceptor, alter electronics.

| Aromatic System | Pyridyl ring | Introduce polarity, potential for new hydrogen bonds, improve solubility. |

The benzoic acid portion of the molecule is a primary site for functionalization, as the carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding or ionic interactions. nih.gov Modifications to this core can enhance binding, improve pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and allow for the attachment of probes or linkers. nih.govnih.gov

Key Research Findings:

Carboxylic Acid Derivatization: The carboxylic acid can be converted into a variety of functional groups. Esterification to form methyl or ethyl esters, or amidation to form primary, secondary, or tertiary amides are common strategies to neutralize the acidic charge, which can improve cell permeability.

Ring Substitution: The benzoic acid ring can be further substituted to explore additional interactions. Introducing hydroxyl, amino, or other functional groups can provide new hydrogen bonding opportunities. For example, the synthesis of 2,5-substituted benzoic acid derivatives has been explored to create varied functionalization possibilities. nih.gov

Directed C-H Activation: Modern synthetic methods enable the direct functionalization of C-H bonds on the benzoic acid ring. This allows for the late-stage introduction of groups like amines or sulfonamides, streamlining the synthesis of diverse analogs. nih.gov

Table 2: Examples of Functionalization on the Benzoic Acid Core

Modification Site Functional Group Potential Impact
Carboxylic Acid Ester (e.g., -COOCH₃) Increased lipophilicity, improved membrane permeability.
Carboxylic Acid Amide (e.g., -CONH₂) Neutralize charge, introduce new H-bond donor/acceptor sites.
Aromatic Ring (ortho) Hydroxyl (-OH) Introduce H-bond donor/acceptor, potential for metal chelation.
Aromatic Ring (para) Amino (-NH₂) Introduce H-bond donor, alter basicity.

| Aromatic Ring (meta) | Sulfonamide (-SO₂NH₂) | Introduce H-bond donor/acceptor, act as a carboxylic acid bioisostere. |

Scaffold hopping and bioisosteric replacement are advanced strategies used to design novel chemotypes that retain the essential pharmacophoric features of the parent molecule but possess a different core structure. nih.govresearchgate.netresearchgate.net This can lead to compounds with improved properties, such as enhanced metabolic stability, better selectivity, or novel intellectual property. nih.gov

Key Research Findings:

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. researchgate.net Replacing it with a bioisostere—a group with similar physicochemical properties—is a common and effective strategy. nih.govnih.gov Widely used bioisosteres for carboxylic acids include tetrazoles, which maintain a similar acidic pKa, and sulfonamides or hydroxamic acids, which also present hydrogen bonding capabilities. nih.govdrughunter.com

Ether Linkage Replacement: The central benzyl ether linkage can be replaced with other groups to alter the molecule's flexibility and metabolic stability. Potential replacements include thioethers, amines, amides, or sulfones.

Scaffold Hopping: This involves a more drastic change to the molecular backbone. nih.gov For this compound, the entire benzyl-oxy-benzoic acid framework could be replaced by a different scaffold, such as a biphenyl (B1667301) sulfonamide or a salicylic (B10762653) acid core, that positions the key functional groups in a similar spatial arrangement. nih.gov

Table 3: Common Bioisosteric Replacements

Original Group Bioisostere Example Rationale for Replacement
Carboxylic Acid (-COOH) Tetrazole Similar acidity and hydrogen bonding pattern, often more metabolically stable. drughunter.com
Carboxylic Acid (-COOH) Acylsulfonamide (-CONHSO₂R) Acidic proton, different spatial and electronic properties. hyphadiscovery.com
Carboxylic Acid (-COOH) Hydroxamic Acid (-CONHOH) Metal-chelating properties, can act as H-bond donor/acceptor. nih.gov
Ether Linkage (-O-) Thioether (-S-) Alters bond angle and lipophilicity.

| Phenyl Ring | Thiophene Ring | Reduces lipophilicity, introduces potential for different metabolic pathways. |

High-Throughput Screening (HTS) Hit-to-Lead Optimization

Should this compound or a related analog be identified as a "hit" from a high-throughput screening (HTS) campaign, it enters the hit-to-lead (H2L) optimization phase. upmbiomedicals.comjapsonline.com This is a critical stage in early drug discovery where the initial hit, which may have modest potency and suboptimal properties, is systematically modified to produce a "lead" compound with a more promising profile for further development. wikipedia.orgaxxam.com

The H2L process is an iterative cycle of designing, synthesizing, and testing new analogs to build a structure-activity relationship (SAR) profile. nih.gov The primary goals are to improve target potency and selectivity while simultaneously optimizing physicochemical and pharmacokinetic (ADME) properties. nih.govcolumbia.edu

Key Stages and Research Findings in Hit-to-Lead Optimization:

Hit Confirmation and Validation: The first step is to re-synthesize and re-test the initial hit to confirm its activity and rule out artifacts. The compound's purity is rigorously assessed.

Analog Synthesis and SAR Exploration: A focused library of analogs is synthesized based on the strategies outlined in section 6.1. This "hit expansion" phase involves making small, systematic changes to the hit structure to understand which parts of the molecule are essential for activity and which can be modified. wikipedia.org

Potency and Selectivity Profiling: Analogs are tested in primary and secondary assays to measure their potency (e.g., IC₅₀ or EC₅₀). Selectivity is assessed by testing against related biological targets to ensure the compound's action is specific, thereby reducing the potential for off-target effects.

In Vitro ADME/Tox Assessment: Early assessment of ADME (absorption, distribution, metabolism, excretion) and toxicity properties is crucial. Key parameters evaluated include:

Solubility: Poor solubility can hinder absorption and lead to unreliable assay results.

Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes to predict their metabolic fate in the body.

Cell Permeability: Assays like the parallel artificial membrane permeability assay (PAMPA) are used to predict a compound's ability to cross cell membranes.

Cytotoxicity: Compounds are tested against various cell lines to identify potential toxicity issues early on.

Property-Based Optimization: The data from biological and ADME testing are integrated to guide the next round of analog design. Medicinal chemists aim to find a balance between improving potency and maintaining or improving desirable drug-like properties. nih.gov

Table 4: Key Objectives in the Hit-to-Lead (H2L) Process

Stage Objective Key Assays / Methods
Hit Validation Confirm activity and purity of the initial HTS hit. Re-synthesis, dose-response curve, LC-MS/NMR for purity.
SAR Expansion Understand the relationship between chemical structure and biological activity. Synthesis of focused analog libraries, primary bioassay.
Potency Improvement Increase the compound's affinity/activity for the target (e.g., lower IC₅₀). In vitro biochemical and cell-based assays.
Selectivity Profiling Ensure the compound does not significantly interact with off-targets. Selectivity counter-screening against related targets.

| ADME Optimization | Improve drug-like properties for better in vivo performance. | Solubility, metabolic stability (microsomes), cell permeability (PAMPA). |

Development of Chemical Probes for Biological Research

Once a potent and selective analog of this compound is developed, it can serve as a scaffold for creating chemical probes. mskcc.org These are specialized molecules designed to study and manipulate biological systems, providing valuable insights into a target's function, localization, and interactions within a native cellular environment. bohrium.com

The development of a chemical probe involves modifying the parent compound to incorporate a specific tag or reactive group without significantly diminishing its biological activity.

Key Research Findings and Strategies:

Affinity and Photoaffinity Probes: To identify the direct binding partners of the compound, a photoreactive group (e.g., benzophenone, diazirine) can be incorporated. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification via mass spectrometry.

Fluorescent Probes: Attaching a fluorescent dye (e.g., fluorescein, rhodamine) allows for the visualization of the target's localization and dynamics within cells using techniques like fluorescence microscopy or flow cytometry. The linker used to attach the fluorophore is critical to ensure the probe retains its binding affinity.

Biotinylated Probes: Incorporating a biotin (B1667282) tag enables the affinity-based purification of the target protein and its associated binding partners from cell lysates using streptavidin-coated beads. This is a powerful tool for proteomics studies.

Covalent Probes: If the binding site contains a suitable nucleophilic amino acid (e.g., cysteine, lysine), a mild electrophilic "warhead" can be added to the scaffold. mdpi.com This creates a covalent inhibitor that permanently labels the target, which can be useful for determining target occupancy and for certain therapeutic applications. Benzyl ether moieties themselves have been incorporated into probes for the detection of specific analytes. rsc.org

The design of a useful chemical probe requires careful consideration of the attachment point for the tag or linker. Ideally, this is done at a position on the molecule that is not critical for target binding, as determined from prior SAR studies.

Table 5: Types of Chemical Probes and Their Applications

Probe Type Incorporated Tag/Group Primary Application
Affinity Pull-down Biotin Isolate target protein and interacting partners from cell lysates.
Fluorescent Fluorophore (e.g., FITC, Cy5) Visualize target localization and dynamics in live cells.
Photoaffinity Labeling Photoreactive group (e.g., diazirine) Covalently label the target protein for identification (target deconvolution).
Covalent Inhibitor Electrophilic warhead (e.g., acrylamide) Irreversibly bind to and inhibit the target protein.

| Radiolabeled | Isotope (e.g., ³H, ¹⁴C, ¹²⁵I) | Quantify target binding in vitro and in vivo (e.g., PET imaging). |

Future Research Perspectives and Unaddressed Academic Questions

Refined Mechanistic Investigations at the Molecular Level

A fundamental unaddressed question is the precise mechanism of action of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid on a molecular level. The antiseptic properties of related compounds like dichlorobenzyl alcohol are thought to involve the denaturation of external proteins and the rearrangement of their tertiary structures. drugbank.com Future research should investigate if this compound operates through a similar mechanism or if it interacts with specific molecular targets.

Furthermore, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov A recent study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a structural analog, showed a high affinity for the COX-2 receptor in silico and demonstrated significant anti-inflammatory responses in preclinical models. nih.gov It is hypothesized that this class of compounds may inhibit COX-2 activity, thereby reducing inflammatory responses. nih.gov A critical area of future research would be to determine if this compound exhibits similar selective inhibitory activity on COX-1 and COX-2, which would be crucial for defining its potential as an anti-inflammatory agent.

Table 1: Potential Molecular Targets for Mechanistic Studies

Potential Target Rationale Based on Analogs Research Goal
Bacterial/Fungal Proteins The related dichlorobenzyl alcohol acts as a broad antiseptic, possibly via protein denaturation. drugbank.com To determine the compound's antiseptic mechanism and spectrum.
Cyclooxygenase (COX) Enzymes Salicylic acid derivatives often inhibit COX enzymes; a similar compound showed high affinity for COX-2. nih.govnih.gov To assess the selective inhibition of COX-1 vs. COX-2 to predict anti-inflammatory potential and side-effect profile.

| Mycobacterial Enzymes | Benzoic acid esters can be activated by mycobacterial enzymes. nih.govresearchgate.net | To investigate if the compound is a substrate for mycobacterial esterases, suggesting a potential prodrug approach for tuberculosis. |

Exploration of Novel Therapeutic or Diagnostic Applications

The structural characteristics of this compound suggest several therapeutic avenues worth exploring. Based on findings from related benzoic acid and salicylic acid derivatives, future research could focus on its potential as an anti-inflammatory, antimicrobial, or even an anti-tuberculosis agent.

Anti-inflammatory Applications : Given the activity of similar compounds like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, investigating its efficacy in models of inflammatory conditions is a logical next step. nih.govnih.gov

Antimicrobial and Antifungal Activity : Benzoic acid itself is widely used as a food preservative due to its antimicrobial properties. nih.gov Studies have demonstrated its ability to mitigate infections and reduce pro-inflammatory immune reactions in preclinical models of bacterial gastroenteritis. nih.gov The addition of the dichlorobenzyl group may enhance this activity.

Antitubercular Potential : Research into benzoic acid esters with electron-withdrawing groups, such as 2,6-dichloro substitution, has shown them to be promising prodrugs for treating tuberculosis. nih.govresearchgate.net These esters are activated by mycobacterial enzymes to release the active benzoic acid. nih.govresearchgate.net Future studies should assess the activity of this compound against Mycobacterium tuberculosis.

Advancements in Asymmetric Synthesis of Chiral Derivatives

While this compound is itself achiral, the development of chiral derivatives could lead to compounds with enhanced biological specificity and efficacy. Introducing a stereocenter, for instance by modifying the benzyl-ether linkage or substituting the benzoic acid ring, could be a fruitful area of research. Asymmetric synthesis methodologies, such as palladium-catalyzed reactions, have been successfully used to create chiral centers in related structures. rsc.org Future synthetic chemistry efforts could focus on developing efficient and reliable asymmetric routes to enantiopure derivatives of this compound, which could then be evaluated for stereospecific biological activity. beilstein-journals.org Research on other chiral benzyl-oxy compounds has shown that different enantiomers can possess significantly different activities, for instance as inhibitors of viral replication or as anti-tumor drug candidates. nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling

Computational modeling offers a powerful tool for prioritizing experimental research. In silico docking studies could be employed to predict the binding affinity of this compound to a wide range of biological targets, including those identified for its analogs like COX-2. nih.gov Such studies can provide insights into potential protein-ligand interactions and guide the rational design of more potent derivatives. For example, modeling has been used to compare the binding scores of new salicylic acid derivatives against COX-2, correctly predicting higher affinity than existing drugs. nih.gov Beyond target prediction, computational models can also be used to predict pharmacokinetic properties and to assist in the formulation of the compound, as has been done for similar molecules. nih.govresearchgate.net

Characterization of Metabolites for In Vitro Studies

Understanding the metabolic fate of this compound is crucial for its development in any non-clinical context. The compound may be metabolized in the liver, and its metabolites could be either active or inactive. For instance, dichlorobenzyl alcohol is known to be metabolized in the liver to form hippuric acid. drugbank.com Similarly, ester-based prodrugs containing a dichlorobenzyloxy moiety have been studied in vitro using liver S9 fractions to understand their conversion to the active parent drug. nih.gov Future research should employ similar in vitro systems (e.g., human and animal liver microsomes or S9 fractions) to identify the major metabolites of this compound. This would clarify whether the compound acts directly or serves as a prodrug, and provide essential information on its metabolic stability and potential pathways of elimination.

Investigation of Broader Spectrum Biological Activities beyond Initial Findings

Beyond the most apparent potential applications, a broader screening of the biological activities of this compound is warranted. The diverse activities of its structural relatives suggest a wide range of possibilities.

Table 2: Proposed Areas for Broader Biological Activity Screening

Proposed Activity Rationale Based on Analogs
Anticancer Certain lichen secondary metabolites with similar structural motifs have shown the ability to suppress colorectal cancer stem cell potential. nih.gov
Antiviral The combination of dichlorobenzyl alcohol and amylmetacresol (B1666032) has shown virucidal effects against common cold viruses in vitro. drugbank.com
Analgesic A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated potent analgesic activity in preclinical models. nih.govresearchgate.net

| Antiplatelet | The aforementioned salicylic acid derivative also showed potential as an antiplatelet agent, a characteristic feature of this class of compounds. nih.gov |

Systematic screening of the compound against various cell lines, bacterial and fungal strains, and enzymatic assays could uncover novel and unexpected biological activities, opening up new avenues for research and development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Williamson ether synthesis between 2,6-dichlorobenzyl bromide and methyl 3-hydroxybenzoate under basic conditions (e.g., KOH in ethanol). Subsequent hydrolysis of the ester intermediate (e.g., using aqueous NaOH or LiOH) yields the carboxylic acid .
  • Optimization : Yield improvements (e.g., 64% in one protocol ) may involve adjusting stoichiometry, solvent polarity (ethanol vs. THF), or reaction time. Catalytic phase-transfer agents or microwave-assisted synthesis could further enhance efficiency.

Q. How is this compound characterized structurally and analytically?

  • Techniques :

  • NMR (¹H/¹³C) to confirm ether linkage and aromatic substitution patterns.
  • FT-IR for carboxylic acid (-COOH, ~1700 cm⁻¹) and ether (-C-O-C-, ~1250 cm⁻¹) functional groups.
  • HPLC-MS for purity assessment and molecular ion verification (exact mass: ~315.1 g/mol) .
    • Data Sources : PubChem (SMILES: COC1=CC=CC(=C1OC2=C(C=CC=C2Cl)Cl)C(=O)O) and NIST Chemistry WebBook for reference spectra .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Solubility : Limited aqueous solubility due to hydrophobic dichlorobenzyl group; prefers polar aprotic solvents (e.g., DMSO, DMF). Solubility in ethanol is moderate (~10–20 mg/mL) .
  • Stability : Stable under inert atmospheres but susceptible to hydrolysis under strong acidic/basic conditions. Store at 2–8°C in desiccated environments .

Advanced Research Questions

Q. How does structural modification of this compound impact its biological activity?

  • Case Study : Derivatives like 3-[3-(2,6-dichlorobenzyloxy)benzamido]-4-methylbenzoic acid exhibit inhibitory activity against Schistosoma mansoni histone deacetylase 8 (smHDAC8), suggesting potential antiparasitic applications. Substituents on the benzoic acid core influence binding affinity and selectivity .
  • Methodology :

  • Molecular docking to assess interactions with HDAC8 active sites.
  • SAR studies comparing halogenated vs. alkyl/aryl substituents on benzyl or benzoic acid moieties .

Q. How can contradictions in synthetic yield or purity data be resolved?

  • Example : Reported yields vary (e.g., 64% in one study vs. lower yields in scaled-up protocols).
  • Resolution :

  • Process Analytical Technology (PAT) : Use in-line FT-IR or HPLC to monitor reaction progress.
  • Recrystallization : Purify via ethanol/water mixtures to remove unreacted starting materials .

Q. What cocrystallization strategies enhance the bioavailability of this compound?

  • Approach : Cocrystallize with coformers like nicotinamide or succinic acid to improve solubility.
  • Characterization : PXRD and DSC to confirm cocrystal formation and stability .

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